XL765
Overview
Description
XL765 is an orally active small molecule that functions as a dual inhibitor of phosphoinositide-3 kinase and mammalian target of rapamycin. This compound has shown significant anticancer activity in both in vitro and in vivo studies and is currently undergoing clinical trials. The phosphoinositide-3 kinase and mammalian target of rapamycin pathway is frequently disrupted in human cancers, making it a critical target for cancer therapy .
Preparation Methods
The synthesis of XL765 involves the formal condensation of the sulfonic acid group of 4-[(3-methoxy-4-methylbenzoyl)amino]benzenesulfonic acid with the primary aromatic amino group of N-(3,5-dimethoxyphenyl)quinoxaline-2,3-diamine . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the condensation reaction. Industrial production methods for this compound are not extensively detailed in the literature, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
XL765 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
XL765 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the phosphoinositide-3 kinase and mammalian target of rapamycin pathway. In biology, it is used to investigate the role of this pathway in cell growth, survival, and apoptosis. In medicine, this compound is being developed as a potential anticancer agent, with preclinical studies showing its efficacy in various cancer models, including breast, lung, ovarian, and prostate cancers, as well as gliomas . In industry, this compound is used in the development of new therapeutic agents targeting the phosphoinositide-3 kinase and mammalian target of rapamycin pathway .
Mechanism of Action
XL765 exerts its effects by inhibiting the activity of phosphoinositide-3 kinase and mammalian target of rapamycin. Phosphoinositide-3 kinase is frequently activated in tumors, promoting cell growth, survival, and resistance to chemotherapy and radiotherapy. Mammalian target of rapamycin is also frequently activated in tumors and plays a central role in tumor cell growth. By inhibiting both phosphoinositide-3 kinase and mammalian target of rapamycin, this compound effectively disrupts these pathways, leading to reduced tumor cell growth and increased apoptosis .
Comparison with Similar Compounds
XL765 is unique in its dual inhibition of both phosphoinositide-3 kinase and mammalian target of rapamycin, which has been shown to be more effective than targeting either protein alone. Similar compounds include XL147, which is a sole phosphoinositide-3 kinase inhibitor, and rapamycin, which is a sole mammalian target of rapamycin inhibitor. Studies have shown that this compound has superior effects compared to these single-target inhibitors, particularly in prostate cancer cell models . Other similar compounds include NVP-BEZ235 and GDC-0980, which are also dual inhibitors of phosphoinositide-3 kinase and mammalian target of rapamycin .
Biological Activity
XL765, also known as SAR245409, is an orally bioavailable small molecule that functions as a dual inhibitor of phosphoinositide-3 kinase (PI3K) and mammalian target of rapamycin (mTOR). This compound has garnered attention for its potential therapeutic applications in various cancers due to its ability to inhibit key signaling pathways that promote tumor growth and survival. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, preclinical findings, and potential clinical implications.
This compound selectively inhibits class I PI3K isoforms and mTOR, both of which are commonly activated in human tumors. The activation of the PI3K pathway is associated with enhanced tumor cell proliferation, survival, and resistance to chemotherapy and radiotherapy. By inhibiting these pathways, this compound induces apoptosis in tumor cells and suppresses tumor growth.
- PI3K Inhibition : this compound disrupts the phosphorylation of downstream targets such as AKT and p70S6K, leading to reduced cell survival signals.
- mTOR Inhibition : It also inhibits mTOR signaling, which is crucial for protein synthesis and cell growth regulation.
Preclinical Studies
Numerous preclinical studies have demonstrated the efficacy of this compound across various cancer models:
- Tumor Growth Inhibition : In xenograft models of breast, lung, ovarian, prostate cancers, and gliomas, this compound has shown significant tumor growth inhibition or even shrinkage. For example:
- Combination Therapy : this compound has been studied in combination with other chemotherapeutic agents. For instance:
Efficacy Across Cancer Types
The following table summarizes the findings from various studies regarding the efficacy of this compound in different cancer types:
Cancer Type | Model | Efficacy Observed | Mechanism |
---|---|---|---|
Breast Cancer | MCF7 Xenograft | Tumor shrinkage and apoptosis induction | PI3K/mTOR pathway inhibition |
Lung Cancer | A549 Xenograft | Significant tumor growth inhibition | Decreased phosphorylation of AKT |
Glioblastoma | A172, U87 Models | Induction of ER stress and apoptosis | Activation of CHOP/DR5 pathway |
Ovarian Cancer | Preclinical Models | Enhanced anti-tumor effects with chemotherapy | Synergistic effects with existing drugs |
Case Studies
-
Glioblastoma Multiforme (GBM) :
- A study investigated the effects of this compound on GBM cell lines (A172, U87) treated with varying concentrations (0–20 µM). Results indicated a dose-dependent reduction in cell viability, with IC50 values demonstrating significant cytotoxicity .
- Flow cytometry assays confirmed increased apoptosis rates correlating with higher drug concentrations.
- Breast Cancer :
Properties
IUPAC Name |
N-[4-[[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-3-methoxy-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O6S/c1-19-9-10-20(15-28(19)42-4)31(37)33-21-11-13-25(14-12-21)43(38,39)36-30-29(34-26-7-5-6-8-27(26)35-30)32-22-16-23(40-2)18-24(17-22)41-3/h5-18H,1-4H3,(H,32,34)(H,33,37)(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSSPYJVWLTYHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3NC5=CC(=CC(=C5)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
XL765 inhibits the activity of phosphoinositide-3 kinase (PI3K), which is frequently activated in tumors and promotes cell growth, survival and resistance to chemotherapy and radiotherapy. XL765 also inhibits mammalian target of rapamycin (mTOR), which also is activated frequently in human tumors and plays a central role in tumor cell growth. XL765 potently inhibits Class I PI3K isoforms and mTOR. | |
Record name | XL765 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05241 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.